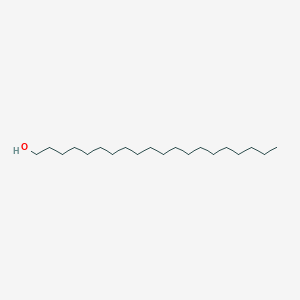

1-Eicosanol

描述

属性

IUPAC Name |

icosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFJIXJJCSYFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027272 | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

309 °C at 750 mm Hg; 222 °C at 3 mm Hg | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °C | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8405 at 20 °C/4 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM | |

CAS No. |

629-96-9, 28679-05-2 | |

| Record name | 1-Eicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-EICOSANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR1QRA9BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.1 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Characterization of 1-Eicosanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-eicosanol (B7800029), also known as arachidyl alcohol. The information presented herein is intended to support research, development, and quality control activities involving this long-chain fatty alcohol. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of related metabolic and industrial processes.

Core Physicochemical Properties

This compound is a saturated, straight-chain fatty alcohol with 20 carbon atoms. Its chemical formula is C₂₀H₄₂O, and its structure consists of a hydroxyl group attached to the end of a long alkyl chain. This structure imparts specific physicochemical characteristics that are crucial for its various applications, including in cosmetics, as a chemical intermediate, and in research.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Units | References |

| General | |||

| IUPAC Name | Icosan-1-ol | - | [1] |

| Synonyms | Arachidyl alcohol, Arachidic alcohol | - | [1] |

| CAS Number | 629-96-9 | - | [1] |

| Molecular Formula | C₂₀H₄₂O | - | [1] |

| Molecular Weight | 298.55 | g/mol | |

| Physical Properties | |||

| Appearance | White, waxy solid | - | |

| Melting Point | 64 - 66 | °C | |

| Boiling Point | 309 (at 750 mmHg) | °C | [1] |

| 220 - 225 (at 3 mmHg) | °C | ||

| Density | 0.8405 (at 20°C/4°C) | g/cm³ | [1] |

| Solubility | |||

| Water | < 0.1 (insoluble) | mg/mL | |

| Ethanol | 20 (with ultrasonic) | mg/mL | |

| DMSO | 2 (with ultrasonic and warming to 60°C) | mg/mL | |

| Acetone | Very soluble | - | |

| Petroleum Ether | Soluble | - | |

| Chloroform | Slightly soluble | - | |

| Acidity | |||

| pKa (Predicted) | 15.20 ± 0.10 | - |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the this compound sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.

-

For an accurate determination, start heating at a slower rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Reporting: Report the result as a melting point range.

Boiling Point Determination (Micro-method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure. Due to its high boiling point, a micro-method under reduced pressure is often employed.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer.

-

Heating and Pressure Control:

-

Immerse the assembly into the heating bath.

-

If determining the boiling point at reduced pressure, connect the apparatus to a vacuum source and a manometer to maintain a constant, known pressure.

-

-

Observation:

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the sample has reached its boiling point at the given pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

-

-

Reporting: Report the boiling point and the pressure at which it was measured.

Density Determination (Wax Immersion Method)

Objective: To determine the mass per unit volume of this compound in its solid, waxy state.

Apparatus:

-

Analytical balance

-

Beaker large enough to fully submerge the sample

-

Fine wire or thread for suspending the sample

-

A liquid of known density in which this compound is insoluble (e.g., water with a surfactant to reduce surface tension)

-

Thermometer

Procedure:

-

Sample Preparation: Use a solid, non-porous piece of this compound.

-

Mass in Air: Accurately weigh the this compound sample in the air. Record this mass as m_air.

-

Mass in Liquid: Suspend the sample from the balance using the fine wire, ensuring it is fully submerged in the liquid of known density. Make sure no air bubbles are adhering to the sample's surface. Record the apparent mass of the submerged sample as m_liquid.

-

Temperature of Liquid: Record the temperature of the liquid to determine its precise density (ρ_liquid) from a reference table.

-

Calculation: The density of the this compound (ρ_sample) is calculated using the following formula, based on Archimedes' principle: ρ_sample = (m_air * ρ_liquid) / (m_air - m_liquid)

-

Reporting: Report the density and the temperature at which the measurement was taken.

Solubility Determination (Visual Method)

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Water bath (for temperature control)

-

Analytical balance

-

Graduated pipettes

Procedure:

-

Solvent Preparation: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO) to a series of test tubes.

-

Sample Addition: Add a small, accurately weighed amount of this compound (e.g., 1 mg) to the first test tube.

-

Mixing: Stopper the test tube and vortex or shake it vigorously for a set period (e.g., 1-2 minutes). For poorly soluble substances, ultrasonic agitation may be necessary.

-

Observation: Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, the substance is soluble at that concentration.

-

Incremental Addition: If the initial amount dissolves, continue adding small, weighed increments of this compound to the same test tube, vortexing after each addition, until undissolved solid remains.

-

Temperature Control: For determining solubility at different temperatures, place the test tubes in a water bath set to the desired temperature and allow them to equilibrate before and during the solubility test.

-

Reporting: Report the solubility as a concentration (e.g., in mg/mL) and specify the solvent and the temperature. For qualitative descriptions, use terms like "very soluble," "soluble," "slightly soluble," or "insoluble."

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the hydroxyl group in this compound. Due to its very low water solubility, a co-solvent system is required.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Co-solvent (e.g., a mixture of water and an organic solvent in which this compound is soluble, such as ethanol)

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a known volume of the co-solvent mixture to create a solution of known concentration.

-

Apparatus Setup:

-

Place the beaker containing the this compound solution on the magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.

-

Position the burette filled with the standardized NaOH solution above the beaker.

-

-

Titration:

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH begins to change rapidly, and then continue for several more additions until the pH plateaus again.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

-

Reporting: Report the determined pKa value and specify the co-solvent system and temperature used for the measurement.

Visualizations

Metabolic Pathway of a Long-Chain Fatty Alcohol

The following diagram illustrates a generalized metabolic pathway for the degradation of a long-chain fatty alcohol in bacteria, such as Marinobacter hydrocarbonoclasticus.[1] This process involves the oxidation of the alcohol to an aldehyde, then to a fatty acid, which can then enter the beta-oxidation pathway.

Caption: Metabolic degradation of this compound in bacteria.

Industrial Production of Fatty Alcohols

This diagram outlines the general industrial process for the production of fatty alcohols from natural fats and oils (triglycerides). This process, known as hydrogenolysis, involves the reduction of fatty acid esters.

Caption: General process flow for fatty alcohol production.

References

A Technical Guide to the Natural Sources and Extraction of 1-Eicosanol for Researchers and Drug Development Professionals

An in-depth exploration of the botanical and natural wax origins of 1-Eicosanol (B7800029), detailing advanced extraction and purification methodologies, and providing comprehensive analytical protocols for its quantification.

Introduction

1-Ecosanol, also known as arachidyl alcohol, is a 20-carbon saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₉OH. This long-chain fatty alcohol and its derivatives are gaining interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, purification, and quantification. The content is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound is found in a variety of natural sources, primarily in plant epicuticular waxes and as a constituent of animal and insect waxes.

Plant Sources

Several plant species have been identified as sources of this compound. It is typically present as a free alcohol or as an ester in the plant's cuticular wax. Notable plant sources include:

-

Hypericum carinatum : This plant is a known source of this compound, which has been isolated from its extracts.[1][2][3]

-

Justicia insularis : The leaves of this plant have been reported to contain this compound, contributing to its traditional medicinal uses.[4][5]

-

Pyracantha angustifolia : this compound has been reported to be a component of this plant.[1][2][6]

-

Plumeria rubra : This decorative plant also contains this compound.[1][2][6]

Natural Waxes

Natural waxes are complex mixtures of long-chain lipids, including fatty alcohols, and serve as significant sources of this compound.

-

Beeswax : Produced by honeybees (Apis mellifera), beeswax is a rich source of long-chain fatty alcohols, including this compound, which are present as esters.

-

Carnauba Wax : This wax is obtained from the leaves of the carnauba palm (Copernicia prunifera). It is one of the hardest natural waxes and contains a significant fraction of fatty acid esters, from which this compound can be obtained upon saponification.[4][7][8][9]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the natural source, geographical location, and the extraction method employed. The following table summarizes the available quantitative data for this compound in selected natural sources.

| Natural Source | Part/Type | This compound Content (% of total fatty alcohols) | Reference |

| Carnauba Wax | Unsaponifiable matter | 10-16% (total fatty alcohols) | [4][7] |

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources involve multi-step processes tailored to the specific matrix (plant material or wax).

Extraction from Plant Sources

A general workflow for the extraction and purification of this compound from plant materials is presented below.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (this compound; Arachidyl alcohol; Icosyl Alcohol) | Plants | 629-96-9 | Invivochem [invivochem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unsaponifiable Matter in Carnuba (Cera carnuba) Wax, a Modification of the USP/NF and FCC Methods [scirp.org]

- 8. fao.org [fao.org]

- 9. The structural constituents of carnauba wax | Semantic Scholar [semanticscholar.org]

Biological Activity of 1-Eicosanol from Hypericum carinatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Eicosanol (B7800029), a 20-carbon saturated fatty alcohol, has been identified as a natural product isolated from Hypericum carinatum.[1] While it is reported to possess antioxidant activity, a comprehensive understanding of its quantitative biological effects and the underlying molecular mechanisms remains an area of active research. This technical guide provides a detailed overview of the known biological activities of this compound and related compounds, outlines standard experimental protocols for assessing its antioxidant potential, and explores putative signaling pathways that may be modulated by this long-chain alcohol. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Hypericum carinatum Griseb. is a species of the genus Hypericum, which is well-documented for its rich phytochemical profile and diverse pharmacological activities.[2][3] The genus is known to produce a wide array of secondary metabolites, including flavonoids, phloroglucinols, and naphthodianthrones, many of which exhibit significant biological effects such as antidepressant, antimicrobial, and antioxidant properties.[2][3] Among the chemical constituents isolated from Hypericum carinatum, the long-chain fatty alcohol this compound (also known as arachidyl alcohol) has been noted for its antioxidant potential.[1]

Long-chain fatty alcohols are ubiquitous in nature and are known to play various roles in biological systems.[4][5][6] While their primary functions are often structural, as components of waxes and membranes, there is growing interest in their bioactive properties. This guide focuses specifically on the biological activity of this compound, with an emphasis on its antioxidant effects, drawing from the available literature on both the compound itself and the broader context of Hypericum species.

Data Presentation: Biological Activities of this compound and Hypericum Species

| Compound/Extract | Biological Activity | Source Organism | Quantitative Data (IC50) | Reference |

| This compound | Antioxidant | Justicia insularis | Not Reported | [1] |

| Emollient | Arachis hypogaea (Peanut) | Not Applicable | [4][5][6] | |

| Methanol (B129727) Extract of Hypericum Species | DPPH Radical Scavenging | H. perforatum | 10.45 ± 0.61 µg/mL | [2] |

| ABTS Radical Scavenging | H. olympicum | 3.92 ± 0.73 µg/mL | [2] | |

| DPPH Radical Scavenging | H. hirsutum | 2.8 - 3.6 µg/mL | [3] | |

| Ethanolic Extract of Hypericum perforatum | DPPH Radical Scavenging | H. perforatum | 21 µg/mL | [7] |

Experimental Protocols

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for two standard in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695) (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

-

Prepare a similar dilution series for the positive control.

-

-

Assay Protocol:

-

To a 96-well plate, add 100 µL of the various concentrations of the this compound solutions or the positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the negative control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the negative control.

-

A_sample is the absorbance of the sample.

-

-

Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of Working ABTS•+ Solution:

-

Before use, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a similar dilution series for the Trolox standard.

-

-

Assay Protocol:

-

To a 96-well plate, add 10 µL of the various concentrations of the this compound solutions or the Trolox standard.

-

Add 190 µL of the working ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (ABTS•+ solution without sample).

-

A_sample is the absorbance of the sample.

-

-

Determination of IC50 or Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of Trolox.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Putative Antioxidant Signaling Pathways

While the direct interaction of this compound with specific signaling pathways has not been elucidated, its antioxidant activity likely involves modulation of key cellular redox-sensitive pathways. The following diagrams illustrate two major pathways involved in the cellular antioxidant response.

Experimental Workflow

The following diagram outlines the general workflow for the isolation and evaluation of the antioxidant activity of this compound from Hypericum carinatum.

Conclusion

This compound from Hypericum carinatum presents an interesting subject for further pharmacological investigation, particularly concerning its antioxidant properties. While its presence and general antioxidant activity are noted, there is a clear need for quantitative studies to establish its efficacy and to elucidate the specific molecular pathways through which it exerts its effects. The experimental protocols and putative signaling pathways detailed in this guide provide a solid framework for future research in this area. A deeper understanding of the biological activity of this compound could pave the way for its potential application in the development of novel therapeutic agents for conditions associated with oxidative stress.

References

In Vitro Antioxidant Properties of 1-Eicosanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Eicosanol, a 20-carbon saturated fatty alcohol also known as arachidyl alcohol, is a naturally occurring compound found in various plants, including Justicia insularis[1]. While research into its specific biological activities is ongoing, preliminary studies on plant extracts containing this compound suggest potential antioxidant properties. This technical guide provides an in-depth overview of the current, albeit limited, understanding of the in vitro antioxidant capacity of this compound, focusing on data derived from fractions of plant extracts in which it is a known constituent. The guide details relevant experimental protocols and visualizes key concepts to support further research and development in this area.

Quantitative Antioxidant Activity Data

| Extract/Fraction | DPPH Radical Scavenging Activity (%) | Reference Standard |

| Ethanol (B145695) Extract | 82.1 | Gallic Acid (77.9%) |

| Extract/Fraction | Hydrogen Peroxide Scavenging Activity (%) | Reference Standard |

| Ethanol Extract | 61.5 | Ascorbic Acid (76.3%) |

| Extract/Fraction | Hydroxyl Radical Scavenging Activity (%) | Reference Standard |

| Ethanol Extract | 68.4 | Gallic Acid (75.9%) |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that are commonly used to evaluate the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

-

Reaction Mixture: A specific volume of the test sample (dissolved in a suitable solvent) at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

-

Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A defined volume of the test sample at various concentrations is added to the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

-

Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mmol Fe²⁺ equivalents per gram of sample.

Visualizations

Signaling Pathways and Mechanisms

As specific signaling pathways for this compound's antioxidant activity have not yet been elucidated, the following diagram illustrates the general mechanisms by which an antioxidant molecule can neutralize free radicals.

Caption: General mechanisms of free radical scavenging by an antioxidant molecule.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro screening of the antioxidant properties of a compound like this compound.

Caption: A standard workflow for in vitro antioxidant activity screening.

Conclusion

The available data, primarily from studies of plant extracts containing this compound, suggests that this long-chain fatty alcohol may contribute to antioxidant activity. However, a significant research gap exists regarding the specific in vitro antioxidant capacity of pure this compound. Further studies employing a battery of standardized antioxidant assays on the isolated compound are necessary to fully elucidate its potential as a natural antioxidant. Such research would be invaluable for its potential applications in the pharmaceutical, cosmetic, and food industries. This guide provides the foundational information and methodologies to support and inspire these future investigations.

References

An In-depth Technical Guide on the Antifungal and Antimalarial Activity of 1-Eicosanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Eicosanol (B7800029), a 20-carbon saturated fatty alcohol also known as arachidyl alcohol, is a naturally occurring compound found in various plants.[1] While its primary applications are in the cosmetics industry as an emollient and thickener, emerging research has highlighted its potential biological activities. This technical guide synthesizes the current scientific literature on the antifungal and antimalarial properties of this compound and its close structural homologs. It provides a summary of quantitative efficacy data, detailed experimental protocols for assessing its activity, and a proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers investigating novel antimicrobial agents.

Introduction to this compound

This compound (CH₃(CH₂)₁₉OH) is a long-chain fatty alcohol characterized by its waxy, solid form at room temperature.[1] It is insoluble in water but soluble in organic solvents. Its presence has been identified in various plant species, and it is recognized for its antioxidant properties.[2] The long hydrophobic carbon chain and the polar hydroxyl group give this compound amphipathic properties that are central to its biological interactions, particularly with cell membranes.

Antifungal Activity of this compound and Homologs

Direct studies quantifying the antifungal activity of this compound are limited. However, research on its close structural homolog, 1-heneicosanol (B102992) (a 21-carbon fatty alcohol), provides significant insights into the potential antifungal spectrum of these long-chain alcohols.

Quantitative Antifungal Data

The following table summarizes the antifungal activity of 1-heneicosanol, which suggests a likely range of efficacy for this compound.

| Compound | Fungal Species | Assay Type | Effective Concentration | Reference |

| 1-Heneicosanol | Candida albicans | Broth Microdilution (MIC) | 250 µg/mL | [3] |

| 1-Heneicosanol | Candida krusei | Broth Microdilution (MIC) | 250 µg/mL | [3] |

| 1-Heneicosanol | Botrytis cinerea | Germ Tube Elongation | 80 µg/mL (Most active) | [3] |

Proposed Mechanism of Antifungal Action

The primary mechanism of action for long-chain fatty alcohols like this compound is believed to be the disruption of the fungal cell membrane.[4][5] The lipophilic carbon chain interacts with and inserts into the lipid bilayer of the fungal membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular contents (such as ions and metabolites), and ultimately, cell death.[4][6]

References

- 1. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. tpcj.org [tpcj.org]

- 4. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]

An In-Depth Technical Guide on the Crystal Structure and Polymorphism of 1-Eicosanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Eicosanol (B7800029) (C₂₀H₄₂O), a long-chain fatty alcohol, is a material of significant interest in various fields, including pharmaceuticals, cosmetics, and advanced materials, owing to its unique physicochemical properties. A thorough understanding of its solid-state behavior, particularly its crystal structure and polymorphism, is crucial for controlling its functionality, stability, and processing characteristics. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystallographic data and thermodynamic relationships. Furthermore, it outlines the key experimental protocols for the characterization of these polymorphs, including X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy.

Introduction to the Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physical and chemical properties, such as melting point, solubility, stability, and mechanical strength. In the context of drug development, controlling polymorphism is of paramount importance as it can significantly impact a drug's bioavailability and therapeutic efficacy.

This compound has been shown to exhibit a rich polymorphic behavior, primarily existing in two monoclinic forms at room temperature, denoted as the β and γ forms.[1] In addition to these crystalline phases, a higher-temperature rotator phase, R'(Iv), is observed just below the melting point.[1] The stability of the β and γ forms is dependent on the parity of the carbon number in the n-alkanol chain; for even-numbered alkanols like this compound, the γ form is the most stable polymorph.[1] A metastable β form can be obtained by quenching the molten sample.[1]

Crystal Structure and Thermodynamic Data

The crystallographic and thermodynamic data for the known polymorphs of this compound are summarized in the following tables. This information is critical for the identification and characterization of the different solid-state forms.

Table 1: Crystallographic Data of this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| β-form | Monoclinic | P2₁/a | 9.94 | 5.00 | 50.8 | 121.5 |

| γ-form | Monoclinic | P2₁/a | 8.40 | 5.00 | 48.7 | 108.5 |

| R'(Iv)-form | Monoclinic | C2/m | 5.0 | 8.7 | 27.2 | 92 |

Data sourced from Ventolà et al., 2002.

Table 2: Thermodynamic Data for Polymorphic Transitions of this compound

| Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) |

| β → R'(Iv) | 61.5 | 35.0 |

| γ → R'(Iv) | 63.5 | 40.0 |

| R'(Iv) → Liquid | 65.5 | 10.0 |

Data sourced from Ventolà et al., 2002.

Polymorphic Relationships and Transitions

The interconversion between the different polymorphic forms of this compound is a critical aspect of its solid-state chemistry. The following diagram illustrates the thermodynamic and kinetic relationships between the liquid, rotator, and crystalline phases.

Caption: Polymorphic transitions of this compound.

Experimental Protocols for Polymorph Characterization

The identification and characterization of the polymorphic forms of this compound rely on a combination of analytical techniques. Detailed methodologies for the key experiments are provided below.

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification of crystalline phases. Each polymorph possesses a unique crystal lattice, resulting in a characteristic diffraction pattern.

-

Sample Preparation: A small amount of the this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder, and the surface is flattened.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is operated in a Bragg-Brentano geometry.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 2° to 40° with a step size of 0.02° and a counting time of 1-2 seconds per step. The generator is typically set to 40 kV and 40 mA.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These are then compared with the known patterns of the β and γ forms to determine the polymorphic composition of the sample. Unit cell parameters can be refined from the peak positions using appropriate software.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It is invaluable for determining transition temperatures and enthalpies of fusion and solid-solid phase transitions.

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Data Collection: A typical DSC experiment involves a heat-cool-heat cycle. The sample is first heated to a temperature above its melting point to erase any previous thermal history. It is then cooled at a controlled rate (e.g., 5-10 °C/min) to a sub-ambient temperature, followed by a second heating scan at the same rate. Heating rates of 2-10 °C/min are commonly employed.[2]

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting and solid-solid transitions, appear as peaks. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Since the local environment of the molecules differs in each polymorphic form, their vibrational spectra will also be distinct.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the this compound powder is placed on the ATR crystal, and firm contact is ensured.

-

Instrumentation: A Fourier transform infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is used.

-

Data Collection: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a spectral resolution of 4 cm⁻¹. A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The IR spectrum shows absorption bands corresponding to specific molecular vibrations. Differences in the position, shape, and intensity of these bands, particularly in the "fingerprint" region (below 1500 cm⁻¹), can be used to differentiate between the β and γ polymorphs.

-

Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer, often coupled to a microscope for micro-Raman analysis, is used. A monochromatic laser (e.g., 532 nm or 785 nm) is used as the excitation source.

-

Data Collection: The laser is focused on the sample, and the scattered light is collected. Spectra are recorded over a specific Raman shift range (e.g., 100-3200 cm⁻¹) with a given spectral resolution.

-

Data Analysis: The Raman spectrum provides information about the vibrational modes of the sample. As with IR spectroscopy, the differences in the Raman spectra of the polymorphs, particularly in the lattice vibration region (low-frequency region) and the C-H stretching region, can be used for their identification and characterization.

Conclusion

The polymorphic behavior of this compound is a critical consideration for its application in various industries. A thorough understanding of its different crystalline forms, their interconversion pathways, and the analytical techniques for their characterization is essential for ensuring product quality, performance, and stability. This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound, along with comprehensive experimental protocols to aid researchers and scientists in their development and quality control efforts. The presented data and methodologies serve as a valuable resource for professionals working with this important long-chain fatty alcohol.

References

An In-depth Technical Guide to the Solubility of 1-Eicosanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Eicosanol (B7800029), a 20-carbon straight-chain fatty alcohol, is a waxy, white solid at room temperature.[1] Its long alkyl chain renders it practically insoluble in water but soluble in various organic solvents.[1][2] Understanding the solubility of this compound is critical for its application in diverse fields, including pharmaceuticals, cosmetics, and material science. In the pharmaceutical industry, it is utilized in the formulation of topical creams and ointments and has been investigated for use in controlled-release drug delivery systems. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂O | [1] |

| Molecular Weight | 298.55 g/mol | [1] |

| Melting Point | 64-66 °C | [3] |

| Boiling Point | 220-225 °C at 3 mmHg | [3] |

| Appearance | White, waxy solid | [1] |

| Water Solubility | ~0.00151 mg/L at 25 °C |

Solubility of this compound: A Quantitative Overview

Quantitative solubility data for this compound is not extensively available in the literature. However, based on information for this compound and its shorter-chain homologs, 1-hexadecanol (B1195841) (C16) and 1-octadecanol (C18), a general understanding of its solubility profile can be established.

General Solubility Profile

This compound is generally soluble in non-polar and moderately polar organic solvents and exhibits low solubility in highly polar solvents. The principle of "like dissolves like" is a key determinant of its solubility. The long, non-polar alkyl chain of this compound dominates its solubility behavior, favoring interactions with non-polar solvent molecules.

-

High Solubility: Expected in non-polar solvents like hydrocarbons (e.g., hexane, toluene) and some ethers.[4]

-

Moderate Solubility: Expected in moderately polar solvents such as ketones (e.g., acetone) and some alcohols (e.g., ethanol (B145695), particularly at elevated temperatures).[1][3][5]

-

Low Solubility: Expected in highly polar solvents like water.[2]

Quantitative Solubility Data (Estimated and Analogous)

The following tables summarize the available qualitative and quantitative solubility data for this compound and its shorter-chain analogs, 1-hexadecanol and 1-octadecanol. This data can be used to estimate the solubility of this compound. As a general trend, for a given solvent, the solubility of straight-chain alcohols decreases as the carbon chain length increases.

Table 1: Qualitative Solubility of this compound and its Homologs

| Solvent | 1-Hexadecanol (C16) | 1-Octadecanol (C18) | This compound (C20) |

| Alcohols (e.g., Ethanol) | Soluble | Soluble | Slightly Soluble to Soluble |

| Ketones (e.g., Acetone) | Soluble | Soluble | Very Soluble |

| Ethers (e.g., Diethyl Ether) | Very Soluble | Soluble | Soluble |

| Hydrocarbons (e.g., Benzene, Toluene) | Very Soluble | Soluble | Soluble (especially in hot benzene) |

| Halogenated Hydrocarbons (e.g., Chloroform) | Very Soluble | Soluble | Slightly Soluble |

References:[1][2][3][4][5][6][7]

Table 2: Semi-Quantitative and Estimated Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Room Temperature | ≥ 20 mg/mL |

| Water | 25 | ~0.00151 mg/L |

Note: The data for ethanol is from a commercial supplier and should be considered as a general guideline.

Factors Influencing the Solubility of this compound

The solubility of this compound is a complex interplay of various factors related to both the solute and the solvent, as well as external conditions.

Caption: Factors influencing the solubility of this compound.

-

Effect of Temperature: The solubility of solid compounds like this compound in organic solvents generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: As a long-chain alcohol, this compound has a polar hydroxyl (-OH) group and a long non-polar hydrocarbon tail. Its solubility is highest in solvents with a polarity that is similar to its overall molecular polarity.

-

Chain Length: Within a homologous series of straight-chain alcohols, solubility in a given polar solvent decreases as the carbon chain length increases. This is due to the increasing dominance of the non-polar alkyl chain.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of this compound can affect its solubility. Different polymorphs will have different lattice energies, leading to variations in their solubility.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of waxy solids like this compound requires robust experimental methods. The following sections detail the gravimetric and UV-Vis spectroscopic methods.

Gravimetric Method

The gravimetric method is a classic and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solution by evaporating the solvent and weighing the residue.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. 1-Octadecanol | 112-92-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stearyl alcohol - Wikipedia [en.wikipedia.org]

- 7. 1-Hexadecanol CAS#: 36653-82-4 [m.chemicalbook.com]

Methodological & Application

Application Note: Synthesis of High-Purity 1-Eicosanol for Research Applications

Introduction

1-Eicosanol (B7800029) (also known as arachidyl alcohol) is a 20-carbon straight-chain fatty alcohol.[1][2] Due to its physical and chemical properties, it finds applications in various research fields, including its use as an emollient in cosmetics, a component in the synthesis of surfactants and lubricants, and as a potential biofuel.[2] In pharmaceutical and drug development research, high-purity this compound is essential as a starting material for the synthesis of more complex molecules and for studying lipid metabolism and signaling pathways. This application note provides detailed protocols for the synthesis of high-purity this compound via the reduction of eicosanoic acid, its subsequent purification by recrystallization, and methods for assessing its purity.

Materials and Methods

Synthesis of this compound via Reduction of Eicosanoic Acid

The reduction of eicosanoic acid to this compound can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This method provides high yields of the desired primary alcohol.

Experimental Protocol: Reduction of Eicosanoic Acid with LiAlH₄

-

Reaction Setup:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (molar ratio to be determined based on the scale of the reaction, typically 1.5 to 2 equivalents) to anhydrous tetrahydrofuran (B95107) (THF). Eicosanoic acid is soluble in THF.[3]

-

Cool the slurry to 0°C using an ice bath.

-

-

Addition of Eicosanoic Acid:

-

Dissolve eicosanoic acid (1 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the eicosanoic acid solution to the LiAlH₄ slurry via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion.

-

-

Quenching and Workup:

-

Cool the reaction mixture back to 0°C with an ice bath.

-

Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction and should be performed with extreme caution.

-

Next, add a 15% aqueous solution of sodium hydroxide, followed by more water.

-

Stir the mixture until a white precipitate of aluminum salts forms.

-

Filter the mixture through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification of this compound by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product. This compound is soluble in hot ethanol (B145695), acetone, benzene, and petroleum ether, and its solubility decreases significantly at lower temperatures, making these suitable solvents for recrystallization.[4][5] A mixture of ethanol and hexane (B92381) can also be an effective solvent system.

Experimental Protocol: Recrystallization

-

Solvent Selection:

-

Dissolution:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven to remove any residual solvent.

-

Purity Assessment

The purity of the synthesized this compound should be assessed using appropriate analytical techniques.

Experimental Protocol: Purity Assessment by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the purity of volatile and semi-volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent such as dichloromethane (B109758) or ethanol.

-

-

GC-MS Parameters:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the analysis of long-chain alcohols.

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Final hold: 300°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis:

-

The purity is determined by the relative peak area of this compound in the chromatogram. The mass spectrum should be compared with a reference spectrum for confirmation.

-

Data Presentation

Table 1: Synthesis and Purification of this compound

| Parameter | Value |

| Starting Material | Eicosanoic Acid |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux |

| Purification Method | Recrystallization |

| Recrystallization Solvent | Ethanol/Hexane |

| Typical Yield | 85-95% |

| Purity (by GC-MS) | >99% |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂O | [2] |

| Molecular Weight | 298.55 g/mol | [7] |

| Appearance | White, waxy solid | [2] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 220 °C at 3 mmHg | |

| Solubility | Soluble in ethanol, ether, benzene, hot acetone, petroleum ether. Insoluble in water. | [4][5][6] |

Visualizations

Caption: Experimental workflow for the synthesis of high-purity this compound.

Caption: Chemical pathway for the reduction of eicosanoic acid to this compound.

References

- 1. Arachidyl alcohol - Wikipedia [en.wikipedia.org]

- 2. CAS 629-96-9: this compound | CymitQuimica [cymitquimica.com]

- 3. shodex.com [shodex.com]

- 4. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 629-96-9 [thegoodscentscompany.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1-二十烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Quantitative Analysis of Policosanols in Pharmaceutical Formulations using 1-Eicosanol as an Internal Standard by GC-MS

Abstract

This application note details a robust and reliable method for the quantitative analysis of policosanols, a class of long-chain fatty alcohols, in pharmaceutical tablets. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with 1-eicosanol (B7800029) as an internal standard (IS) to ensure accuracy and precision. A silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is incorporated to enhance the volatility and thermal stability of the high molecular weight alcohols, leading to improved chromatographic resolution and sensitivity. This protocol is intended for researchers, scientists, and quality control professionals in the pharmaceutical and natural products industries.

Introduction

Policosanol is a mixture of high molecular weight primary aliphatic alcohols isolated from sources such as sugar cane wax and rice bran wax. It is a common ingredient in dietary supplements and pharmaceutical products, valued for its cholesterol-lowering effects. Accurate quantification of the individual alcohol components of policosanol is crucial for quality control and dosage verification.

Gas chromatography is a suitable technique for the analysis of volatile compounds. However, the high molecular weight and polarity of long-chain alcohols, such as those found in policosanol, result in poor chromatographic performance. Derivatization is therefore necessary to convert these analytes into more volatile and thermally stable forms. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a widely used and effective derivatization technique for this purpose.

The use of an internal standard is essential in quantitative chromatography to correct for variations in sample preparation, injection volume, and instrument response.[1] this compound (C20), a long-chain fatty alcohol, is an ideal internal standard for the analysis of policosanols as it is structurally similar to the analytes of interest and is not naturally present in policosanol mixtures.[2][3] This application note provides a comprehensive protocol for the sample preparation, derivatization, and GC-MS analysis of policosanols using this compound as an internal standard.

Experimental

Materials and Reagents

-

Policosanol reference standards (1-Tetracosanol, 1-Hexacosanol, 1-Heptacosanol, 1-Octacosanol, 1-Triacontanol)

-

This compound (Internal Standard, ≥98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (B92270)

-

Chloroform (B151607) (HPLC grade)

-

Nitrogen gas, high purity

-

2 mL GC vials with PTFE-lined caps

Instrumentation

A Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS) and an autosampler was used for this analysis. The following instrumental conditions were applied:

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | DB-35MS, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent) |

| Injector Temperature | 300 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | Initial temperature 180 °C, hold for 2 min, ramp at 10 °C/min to 320 °C, hold for 15 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 50 - 800 amu |

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of chloroform.

-

Policosanol Stock Solution: Accurately weigh and dissolve the individual policosanol reference standards in chloroform to prepare a mixed stock solution with concentrations relevant to the expected sample concentrations.

2.3.2. Calibration Standards

Prepare a series of calibration standards by spiking appropriate aliquots of the policosanol stock solution into GC vials. Add a constant amount of the this compound internal standard stock solution to each calibration standard. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2.3.3. Sample Preparation

-

Weigh and finely powder a representative number of policosanol tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to a single dose into a volumetric flask.

-

Add a known volume of the this compound internal standard stock solution.

-

Extract the policosanols and the internal standard by adding chloroform and sonicating for 20 minutes.

-

Bring the flask to volume with chloroform and mix thoroughly.

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

-

Transfer an aliquot of the filtered extract to a GC vial and evaporate to dryness under a gentle stream of nitrogen.

Derivatization Protocol

-